3,5-Bis(hexanoylamino)-2,4,6-triiodobenzoic acid
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Overview
Description
3,5-Bis(hexanoylamino)-2,4,6-triiodobenzoic acid is a chemical compound with the molecular formula C19H25I3N2O4 and a molecular weight of 726.13 g/mol . This compound is known for its iodinated structure, which makes it useful in various scientific and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of iodine and an oxidizing agent to facilitate the iodination process .
Industrial Production Methods
In industrial settings, the production of benzoic acid, 3,5-dihexanamido-2,4,6-triiodo- is scaled up using similar synthetic routes but optimized for larger quantities. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(hexanoylamino)-2,4,6-triiodobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can remove the iodine atoms or modify the hexanamido groups.
Substitution: The iodine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium iodide (NaI) and other halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
3,5-Bis(hexanoylamino)-2,4,6-triiodobenzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of benzoic acid, 3,5-dihexanamido-2,4,6-triiodo- involves its interaction with molecular targets such as enzymes and proteins. The iodinated structure allows it to bind to specific sites, altering the activity of these targets. In medical imaging, the compound enhances contrast by increasing the absorption of X-rays or magnetic resonance signals, thereby improving the clarity of the images.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 3,5-diamino-2,4,6-triiodo-: Similar structure but with amino groups instead of hexanamido groups.
Benzoic acid, 3,5-dimethylamino-2,4,6-triiodo-: Contains dimethylamino groups instead of hexanamido groups.
Uniqueness
3,5-Bis(hexanoylamino)-2,4,6-triiodobenzoic acid is unique due to its specific hexanamido substitutions, which provide distinct chemical properties and reactivity compared to other iodinated benzoic acid derivatives. This uniqueness makes it particularly valuable in specialized applications such as advanced medical imaging and targeted chemical synthesis.
Properties
IUPAC Name |
3,5-bis(hexanoylamino)-2,4,6-triiodobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25I3N2O4/c1-3-5-7-9-11(25)23-17-14(20)13(19(27)28)15(21)18(16(17)22)24-12(26)10-8-6-4-2/h3-10H2,1-2H3,(H,23,25)(H,24,26)(H,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCCBBFPHXTAFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)CCCCC)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25I3N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40217312 |
Source
|
Record name | Benzoic acid, 3,5-dihexanamido-2,4,6-triiodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40217312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
726.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67032-31-9 |
Source
|
Record name | Benzoic acid, 3,5-dihexanamido-2,4,6-triiodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067032319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 3,5-dihexanamido-2,4,6-triiodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40217312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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